molecular formula C13H12O5 B14561472 3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid CAS No. 61713-01-7

3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid

Cat. No.: B14561472
CAS No.: 61713-01-7
M. Wt: 248.23 g/mol
InChI Key: JGDSDDPHQMYRQR-UHFFFAOYSA-N
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Description

3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid typically involves the reaction of a benzodioxole derivative with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of methanol, water, and tetrahydrofuran as solvents, with sodium hydroxide as a base. The reaction mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives .

Scientific Research Applications

3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]aminoacetic acid
  • 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
  • 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Uniqueness

3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its benzodioxole ring system provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

61713-01-7

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylidene)-4-oxopentanoic acid

InChI

InChI=1S/C13H12O5/c1-8(14)10(6-13(15)16)4-9-2-3-11-12(5-9)18-7-17-11/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

JGDSDDPHQMYRQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC2=C(C=C1)OCO2)CC(=O)O

Origin of Product

United States

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